(+)-Isoajmaline

Description

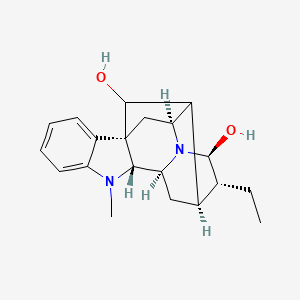

Structure

3D Structure

Properties

CAS No. |

6989-79-3 |

|---|---|

Molecular Formula |

C20H26N2O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18+,19-,20+/m0/s1 |

InChI Key |

CJDRUOGAGYHKKD-CMPFZXGTSA-N |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5O)N3[C@H]1O)C6=CC=CC=C6N4C |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of (+)-Isoajmaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isoajmaline, a stereoisomer of the well-known antiarrhythmic agent ajmaline (B190527), is a monoterpenoid indole (B1671886) alkaloid with significant pharmacological potential. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on the genus Rauwolfia, and details the methodologies for its extraction, isolation, and purification. Quantitative data on alkaloid yields are presented, and comprehensive experimental protocols are provided to facilitate its procurement from natural sources for research and drug development purposes. Furthermore, this guide illustrates the biosynthetic pathway of ajmaline, the parent compound, and the pharmacological mechanism of action on cardiac ion channels, which is presumed to be similar for this compound.

Natural Sources of this compound

This compound is primarily found in various species of the plant genus Rauwolfia, which belongs to the Apocynaceae family. These plants have a long history of use in traditional medicine, particularly in India, for treating a range of ailments from hypertension to snakebites. The roots of these plants are the principal repository of a complex mixture of indole alkaloids, including ajmaline and its isomers.

Key plant species reported to contain this compound and related alkaloids include:

-

Rauwolfia serpentina : Commonly known as Indian snakeroot, this is one of the most extensively studied species and a primary commercial source for ajmaline-type alkaloids. The roots of R. serpentina can yield up to 1.3% of total medically active alkaloids[1].

-

Rauwolfia vomitoria : This species is another significant source of various indole alkaloids.

-

Rauwolfia tetraphylla : Also known as the wild snake root, it contains a variety of indole alkaloids.

-

Rauwolfia canescens

-

Rauwolfia caffra

The concentration of specific alkaloids, including this compound, can vary significantly depending on the plant species, geographical location, season of collection, and the specific part of the plant being analyzed. Generally, the roots are the most concentrated source of these alkaloids.

Quantitative Data on Alkaloid Yields

The yield of specific alkaloids from Rauwolfia species is influenced by various factors. The following tables summarize the reported yields of total and individual alkaloids from different Rauwolfia species, providing a comparative overview for researchers.

Table 1: Total and Major Alkaloid Content in the Roots of Various Rauwolfia Species

| Plant Species | Total Alkaloid Content (% of dry weight) | Ajmaline (mg/g of dry weight) | Reserpine (mg/g of dry weight) | Ajmalicine (mg/g of dry weight) | Serpentine (mg/g of dry weight) | Yohimbine (mg/g of dry weight) | Reference |

| Rauwolfia serpentina | 0.5 - 2.5 | 0.817 - 52.27 | 0.955 - 35.18 | 0.440 - 3.14 | 76.38 | 0.584 - 3.11 | [2][3] |

| Rauwolfia vomitoria | - | 48.43 | 21.14 | - | 87.77 | - | [2] |

| Rauwolfia tetraphylla | - | - | - | 120.51 | - | 100.21 | [2] |

| Rauwolfia verticillata | - | 47.21 | 0.96 | 0.12 | 1.82 | 0.23 | [2] |

| Rauwolfia hookeri | - | - | 23.44 | - | - | - | [2] |

| Rauwolfia micrantha | - | - | 32.38 | - | - | - | [2] |

Note: The yield of this compound is not always reported separately and is often included in the total ajmaline fraction.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and chromatographic purification. As isoajmaline (B1239502) is an isomer of ajmaline, their separation requires high-resolution chromatographic techniques.

General Extraction of Total Alkaloids from Rauwolfia Roots

-

Preparation of Plant Material : The roots of the selected Rauwolfia species are collected, washed, dried in the shade, and ground into a coarse powder.

-

Defatting : The powdered root material is first defatted by extraction with a non-polar solvent like petroleum ether or n-hexane to remove lipids and other non-polar constituents. This is typically done using a Soxhlet apparatus for several hours.

-

Alkaloid Extraction : The defatted plant material is then subjected to extraction with a polar solvent, often acidified to facilitate the extraction of the basic alkaloids.

-

Method A: Acidified Alcohol Extraction : Macerate the defatted powder in 80% ethanol (B145695) or methanol (B129727) containing a small amount of acetic acid or hydrochloric acid (to maintain a pH of 3-4) for 24-48 hours with occasional stirring. The process is repeated 2-3 times to ensure complete extraction.

-

Method B: Soxhlet Extraction : The defatted powder is extracted with methanol or ethanol in a Soxhlet apparatus for 12-24 hours.

-

-

Concentration : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloidal extract.

-

Acid-Base Partitioning for Alkaloid Enrichment :

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% sulfuric acid or acetic acid).

-

This acidic solution is then washed with a non-polar organic solvent like chloroform (B151607) or diethyl ether to remove any remaining non-alkaloidal impurities.

-

The acidic aqueous layer is then made alkaline (pH 9-10) by the addition of a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate.

-

The liberated free alkaloids are then extracted into an immiscible organic solvent like chloroform or a mixture of chloroform and methanol.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total crude alkaloid fraction.

-

Chromatographic Separation and Purification of this compound

The separation of this compound from the complex mixture of alkaloids, particularly from its isomer ajmaline, is the most challenging step. This is typically achieved using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

3.2.1. Column Chromatography (Initial Fractionation)

-

Stationary Phase : Silica (B1680970) gel (60-120 mesh or 70-230 mesh) or alumina.

-

Mobile Phase : A gradient of solvents with increasing polarity is used. A common solvent system starts with a non-polar solvent like n-hexane or chloroform and gradually increases the polarity by adding methanol or ethyl acetate.

-

Example Gradient:

-

100% Chloroform

-

Chloroform:Methanol (99:1, 98:2, 95:5, 90:10, 80:20 v/v)

-

100% Methanol

-

-

-

Procedure :

-

The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase and adsorbed onto a small amount of silica gel.

-

The dried, adsorbed sample is loaded onto the top of a pre-packed silica gel column.

-

The column is eluted with the solvent gradient, and fractions are collected.

-

The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol:Ammonia, 85:14:1) and visualized under UV light or with Dragendorff's reagent.

-

Fractions containing compounds with similar Rf values to standard ajmaline/isoajmaline are pooled together.

-

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

-

Column : A reversed-phase C18 column is commonly used.

-

Mobile Phase : A mixture of an aqueous buffer and an organic solvent. The exact composition and gradient will need to be optimized for the specific column and instrument.

-

Example Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Solvent A: Water with 0.1% TFA

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

-

Procedure :

-

The enriched fraction from column chromatography is dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

The sample is injected onto the preparative HPLC system.

-

The elution is monitored using a UV detector, typically at a wavelength around 254 nm or 280 nm.

-

Fractions corresponding to the peak of this compound are collected.

-

The purity of the collected fractions is confirmed by analytical HPLC.

-

The solvent is removed from the pure fractions by lyophilization or evaporation under reduced pressure to obtain pure this compound.

-

Mandatory Visualizations

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Biosynthetic Pathway of Ajmaline

Caption: Biosynthetic pathway of Ajmaline.[4][5][6][7][8]

Pharmacological Action of Ajmaline-type Alkaloids on Cardiac Ion Channels

Caption: Mechanism of action on cardiac ion channels.[9][10][11][12]

Conclusion

This compound, a naturally occurring indole alkaloid from the Rauwolfia genus, represents a promising molecule for further pharmacological investigation. This guide has provided a comprehensive overview of its natural sources, with a focus on Rauwolfia serpentina, and has detailed the necessary steps for its extraction and purification. The provided quantitative data and experimental protocols offer a solid foundation for researchers to obtain this compound for their studies. The elucidation of the biosynthetic pathway of its parent compound, ajmaline, and the understanding of its mode of action on cardiac ion channels will be instrumental in guiding future research into the therapeutic applications of this compound. Further studies are warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent.

References

- 1. pfaf.org [pfaf.org]

- 2. QUANTITATIVE ANALYSIS OF BIOACTIVE ALKALOIDS IN RAUVOLFIA SPECIES [ebrary.net]

- 3. chemistryjournal.in [chemistryjournal.in]

- 4. unbscholar.dspace.lib.unb.ca [unbscholar.dspace.lib.unb.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 8. The molecular architecture of major enzymes from ajmaline biosynthetic pathway [agris.fao.org]

- 9. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Ajmaline Alkaloid Synthesis Engine: A Technical Deep-Dive into its Biosynthetic Machinery

For Immediate Release

MAINZ, Germany – December 4, 2025 – The intricate biosynthetic pathway of ajmaline-type alkaloids, a class of compounds with significant pharmacological applications, particularly the antiarrhythmic agent ajmaline (B190527), has been a subject of intense research. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for the de novo synthesis of these complex molecules, catering to researchers, scientists, and drug development professionals. We will delve into the core biochemical transformations, present key quantitative data, detail experimental methodologies, and visualize the pathway and its regulation.

The biosynthesis of ajmaline is a multi-step enzymatic process that originates from the convergence of the shikimate and terpenoid pathways, utilizing tryptamine (B22526) and secologanin (B1681713) as primary precursors.[1] This intricate pathway, primarily elucidated in cell suspension cultures of Rauvolfia serpentina, involves a series of finely tuned reactions catalyzed by a host of specific enzymes.[1][2]

The Core Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The journey from simple precursors to the complex hexacyclic structure of ajmaline involves the sequential action of at least eleven enzymes.[1] The pathway can be broadly divided into several key stages: the formation of the central intermediate strictosidine (B192452), its conversion to the sarpagan-type skeleton, and the subsequent modifications leading to the ajmalan-type core structure.

-

Strictosidine Synthesis and Deglycosylation: The pathway initiates with the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) , to form strictosidine.[1] This is followed by the removal of the glucose moiety by Strictosidine β-Glucosidase (SGD) , yielding a highly reactive aglycone.[1]

-

Formation of the Sarpagan Bridge: The unstable strictosidine aglycone is then converted to 19-E-geissoschizine. Subsequently, Geissoschizine Synthase (GS) and the cytochrome P450-dependent Sarpagan Bridge Enzyme (SBE) catalyze the formation of the characteristic sarpagan bridge, a critical step in the pathway.[1]

-

Elaboration of the Core Structure: The intermediate is then acted upon by Polyneuridine Aldehyde Esterase (PNAE) and Vinorine (B1233521) Synthase (VS) to produce vinorine.[1][3] Vinorine is then hydroxylated by Vinorine Hydroxylase (VH) to yield vomilenine.[1][4]

-

Final Reductive and Modifying Steps: A series of reductions catalyzed by Vomilenine 1,2(R)-Reductase (VR) and 1,2-Dihydrovomilenine 19,20(S)-Reductase (DHVR) lead to the formation of 17-O-acetylnorajmaline.[1][5] The final steps involve the deacetylation by 17-O-Acetylnorajmaline Acetyl Esterase (AAE) to norajmaline, and a final methylation by Norajmaline N-Methyltransferase (NNMT) to produce ajmaline.[1][5]

Quantitative Insights into Enzymatic Efficiency

Understanding the kinetic parameters of the biosynthetic enzymes is crucial for metabolic engineering and optimizing the production of ajmaline-type alkaloids. While comprehensive kinetic data for all enzymes is not yet available, studies have begun to shed light on their efficiency.

| Enzyme | Substrate(s) | Product(s) | K_m (µM) | V_max (pkat/mg) | Optimal pH | Optimal Temp (°C) | Source(s) |

| Vinorine Synthase (VS) | Gardneral, Acetyl-CoA | 10-Methoxyvinorine | N/A | N/A | N/A | N/A | [3] |

| 1,2-Dihydrovomilenine Reductase | 2β(R)-1,2-dihydrovomilenine, NADPH | 17-O-acetylnorajmaline | N/A | N/A | 6.0 | 37 |

Visualizing the Biosynthetic Blueprint

To provide a clear visual representation of the ajmaline biosynthesis pathway, the following diagram has been generated using the DOT language.

Caption: The biosynthetic pathway of ajmaline from precursors tryptamine and secologanin.

Regulatory Network: Orchestrating Ajmaline Production

The biosynthesis of ajmaline is a tightly regulated process, influenced by various internal and external stimuli. The expression of the biosynthetic genes is controlled by a complex network of transcription factors (TFs).[6][7] Several families of TFs, including AP2/ERF, bHLH, WRKY, and MYB, have been implicated in the regulation of alkaloid biosynthesis.[6][7] The jasmonic acid (JA) signaling cascade is also known to play a crucial role in inducing the expression of these regulatory and biosynthetic genes.[6][7]

Caption: Simplified regulatory network of ajmaline biosynthesis.

Experimental Methodologies: A Guide to Characterization

The elucidation of the ajmaline biosynthetic pathway has been made possible through a combination of classical biochemical techniques and modern molecular biology approaches.

Enzyme Assays:

A common method for determining enzyme activity involves incubating a purified enzyme or a crude protein extract with its substrate and co-factors, followed by the quantification of the product. For instance, the activity of Vinorine Synthase was monitored using an HPLC-based assay that tracked the conversion of gardneral to 10-methoxyvinorine.[3]

Enzyme Purification:

The purification of biosynthetic enzymes is essential for their detailed characterization. A typical purification protocol involves multiple chromatographic steps. For example, Vinorine Synthase was purified approximately 991-fold using a five-step procedure that included anion exchange, hydrophobic interaction, hydroxyapatite, and gel filtration chromatography.[3]

Gene Cloning and Heterologous Expression:

The genes encoding the biosynthetic enzymes are often cloned and expressed in heterologous systems like E. coli or yeast. This allows for the production of large quantities of recombinant protein for functional characterization and structural studies.

Caption: A typical experimental workflow for enzyme characterization.

Future Outlook

The complete elucidation of the ajmaline biosynthetic pathway opens up exciting avenues for the metabolic engineering of microorganisms and plants to produce this valuable pharmaceutical compound in a sustainable and cost-effective manner.[5][8] Further research into the regulatory networks and the crystal structures of the pathway enzymes will provide deeper insights for rational engineering strategies.[2][9] This knowledge base is not only critical for the production of ajmaline but also for the discovery and synthesis of novel alkaloid analogs with improved therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. The molecular architecture of major enzymes from ajmaline biosynthetic pathway [agris.fao.org]

- 3. Purification and partial amino acid sequences of the enzyme vinorine synthase involved in a crucial step of ajmaline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Isoajmaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isoajmaline, a diastereomer of the antiarrhythmic agent (+)-ajmaline, presents a complex stereochemical landscape that is crucial for its biological activity and drug development potential. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, consolidating key data, experimental methodologies, and structural relationships. The document is intended to serve as a detailed resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and pharmacology.

Introduction

This compound is a member of the ajmaline (B190527) family of indole (B1671886) alkaloids, which are primarily isolated from plants of the Rauwolfia genus. The intricate polycyclic structure of these alkaloids, featuring multiple stereocenters, gives rise to a variety of stereoisomers, each with potentially distinct pharmacological profiles. The stereochemical relationship between (+)-ajmaline and this compound is of particular interest, as isoajmaline (B1239502) can be formed from ajmaline through epimerization, highlighting the potential for stereochemical conversion under certain conditions. A thorough understanding of the absolute configuration of this compound is paramount for structure-activity relationship (SAR) studies, synthetic efforts, and the development of stereochemically pure therapeutic agents.

Absolute Configuration of this compound

The absolute configuration of this compound has been determined through its relationship with (+)-ajmaline, the stereochemistry of which has been unequivocally established by X-ray crystallography. This compound is an epimer of (+)-ajmaline, differing in the configuration at a single stereocenter.

The systematic IUPAC name for this compound, which encapsulates its stereochemistry, is derived from its International Chemical Identifier (InChI):

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14+,15+,16+,17+,18-,19?,20-/m1/s1 [1]

This notation defines the specific spatial arrangement of the atoms, confirming the absolute stereochemistry of the molecule.

Quantitative Stereochemical Data

A critical aspect of characterizing a chiral molecule is its optical activity, which is quantified by its specific rotation. While the "(+)" designation indicates that isoajmaline is dextrorotatory, precise quantitative data from spectroscopic and crystallographic analyses are essential for its full stereochemical characterization.

Optical Rotation

The specific rotation of a chiral compound is a fundamental physical constant that provides information about its stereochemistry.

| Compound | Specific Rotation ([(\alpha)]_D) | Solvent | Reference |

| (+)-Ajmaline | +144° | Chloroform | [2] |

| This compound | Data not available in searched literature | - |

Note: While the dextrorotatory nature of this compound is known, a specific numerical value for its optical rotation was not found in the reviewed literature.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. The chemical shifts of carbon atoms are particularly sensitive to the stereochemical environment.

Table 1: 13C NMR Chemical Shifts (ppm) of (+)-Ajmaline and this compound. [3]

| Carbon Atom | (+)-Ajmaline | This compound |

| 2 | 72.1 | 71.8 |

| 3 | 52.8 | 53.2 |

| 5 | 59.8 | 59.5 |

| 6 | 34.5 | 34.2 |

| 7 | 133.2 | 132.9 |

| 8 | 128.7 | 128.5 |

| 9 | 121.5 | 121.3 |

| 10 | 120.2 | 120.0 |

| 11 | 127.8 | 127.6 |

| 12 | 110.8 | 110.6 |

| 13 | 143.5 | 143.2 |

| 14 | 36.4 | 36.1 |

| 15 | 45.1 | 45.4 |

| 16 | 38.7 | 39.0 |

| 17 | 65.2 | 65.5 |

| 19 | 22.1 | 22.4 |

| 20 | 76.9 | 77.2 |

| 21 | 60.3 | 60.7 |

| N(a)-CH3 | 43.1 | 42.9 |

| C-1' | 13.5 | 13.8 |

Data obtained from a study by Danieli et al. (1984).

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of this compound is intrinsically linked to that of (+)-ajmaline. The primary experimental methods employed in the stereochemical elucidation of the ajmaline family of alkaloids are X-ray crystallography and NMR spectroscopy, supplemented by chemical correlation studies.

X-ray Crystallography of (+)-Ajmaline

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound.

Experimental Workflow for X-ray Crystallography:

Methodology:

-

Crystal Growth: High-quality single crystals of (+)-ajmaline are grown from a suitable solvent by slow evaporation.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections at various crystal orientations.

-

Structure Solution: The phases of the diffracted X-rays are determined using computational methods, leading to an initial electron density map.

-

Model Building and Refinement: The positions of the atoms are fitted into the electron density map, and the structural model is refined to best fit the experimental data.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-rays, often expressed by the Flack parameter.

Epimerization of (+)-Ajmaline to this compound

The stereochemical relationship between (+)-ajmaline and this compound is established through a thermal epimerization process.

Experimental Protocol for Epimerization:

-

Heating: A sample of pure (+)-ajmaline is heated above its melting point.

-

Conversion: The thermal energy induces epimerization at a specific stereocenter, leading to the formation of this compound.

-

Isolation and Purification: The resulting mixture is cooled, and this compound is isolated and purified from the remaining (+)-ajmaline and any degradation products, typically using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The purified this compound is then characterized by various analytical methods, including NMR spectroscopy and mass spectrometry, to confirm its structure and purity.

NMR Spectroscopy for Stereochemical Confirmation

NMR spectroscopy is instrumental in confirming the stereochemical changes that occur during the epimerization of (+)-ajmaline to this compound. One-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC, and NOESY) NMR experiments are employed to assign all proton and carbon signals and to determine the relative stereochemistry of the molecule. The differences in chemical shifts and coupling constants between the two diastereomers provide definitive evidence of the change in configuration at the epimerized center.

Logical Relationship of Stereoisomers

The stereochemical relationship between (+)-ajmaline and this compound can be visualized as a diastereomeric pair.

Conclusion

The stereochemistry and absolute configuration of this compound are definitively established through its direct chemical correlation with (+)-ajmaline, whose absolute stereochemistry has been rigorously determined by X-ray crystallography. The thermal epimerization of (+)-ajmaline provides a direct route to this compound, and the structural differences between these diastereomers are clearly delineated by NMR spectroscopy. This in-depth guide provides the necessary quantitative data and experimental context for researchers and professionals working with this important class of indole alkaloids, facilitating further research into their synthesis, biological activity, and therapeutic potential.

References

A Technical Guide to the Chemical Synthesis of (+)-Isoajmaline and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isoajmaline, a significant stereoisomer of the antiarrhythmic indole (B1671886) alkaloid (+)-ajmaline, presents a compelling target for synthetic chemists due to its complex polycyclic architecture and potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its stereoisomers. It details established synthetic strategies, including the thermal isomerization of (+)-ajmaline and stereocontrolled approaches from advanced intermediates. This document collates quantitative data from pivotal studies and presents detailed experimental protocols for key transformations. Furthermore, it visualizes the logical flow of the synthetic pathways to facilitate a deeper understanding of the stereochemical challenges and synthetic solutions.

Introduction

The sarpagine-ajmaline family of indole alkaloids has long captured the attention of the scientific community owing to their intricate molecular structures and significant biological activities. (+)-Ajmaline, a Class Ia antiarrhythmic agent, is a prominent member of this family. Its stereoisomer, this compound, which can be formed by heating (+)-ajmaline above its melting point, is a crucial subject of study for understanding structure-activity relationships and developing novel therapeutic agents[1]. The synthesis of these complex molecules, possessing multiple stereocenters, represents a formidable challenge in organic chemistry. This guide focuses on the chemical synthesis of this compound and its related stereoisomers, providing a technical resource for researchers in natural product synthesis and medicinal chemistry.

Synthetic Strategies

Two primary strategies have emerged for the synthesis of this compound:

-

Thermal Isomerization of (+)-Ajmaline: The most direct method for obtaining this compound is through the thermal epimerization of naturally abundant or synthetically derived (+)-ajmaline.

-

Stereocontrolled Total Synthesis: A more versatile approach involves the stereoselective construction of key intermediates that can be elaborated to this compound and its other stereoisomers. This allows for greater control over the final product's stereochemistry and facilitates the synthesis of analogs for structure-activity relationship (SAR) studies.

Thermal Isomerization of (+)-Ajmaline

The conversion of (+)-ajmaline to this compound via heating is a known process, though detailed experimental protocols in recent literature are scarce[1]. This transformation involves the epimerization at one or more of the stereocenters, likely C20, to yield the thermodynamically more stable isomer under thermal conditions.

Stereocontrolled Synthesis from a C(20R)-Aldehyde Precursor

A sophisticated approach to this compound involves the stereocontrolled synthesis of a key aldehyde intermediate with the C(20R) configuration. The research by Cook and coworkers has laid the groundwork for this strategy through their extensive work on the total synthesis of (+)-ajmaline[1].

The synthesis of the C(20S)-epimeric aldehyde, a precursor to (+)-ajmaline, can be adapted to yield the C(20R) epimer required for this compound synthesis. This involves the treatment of the undesired C(20R) aldehyde with a base to induce epimerization, allowing for the isolation of the desired stereoisomer[1]. While the complete synthetic sequence from this precursor to this compound is not fully detailed in the primary literature, this pathway offers a logical and stereocontrolled route.

Quantitative Data

The following tables summarize the quantitative data reported for key reactions in the synthesis of ajmaline (B190527) and its stereoisomers, which are relevant to the synthesis of this compound.

| Reaction | Starting Material | Product(s) | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Oxyanion-Cope Rearrangement | Allylic alcohol | Tetracyclic aldehydes | 150 °C | >30:1 | 88 | [1] |

| Reduction of Hydroxydihydrosarpagine | Hydroxydihydrosarpagine | 2-Epidiacetylajmaline and Diacetylajmaline | H₂, PtO₂, BF₃·OEt₂ in CH₂Cl₂ | 3:2 | 89 | [1] |

| Stereoselective Reduction | Hydroxydihydrosarpagine | 2-Epiajmaline | Et₃SiH, TFA | 100% d.s. | 91 | [1] |

| Sarpagine Skeleton Formation | Acyclic precursor | Sarpagine derivative | Catalytic debenzylation, then Ac₂O | - | 91 | [1] |

Experimental Protocols

General Approach to the Ajmaline/Sarpagine Core

The synthesis of the core structure relies on key reactions such as the asymmetric Pictet-Spengler reaction and a stereocontrolled oxyanion-Cope rearrangement[1].

Protocol for Oxyanion-Cope Rearrangement: A solution of the requisite allylic alcohol in an appropriate high-boiling solvent is heated to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic aldehyde with high diastereoselectivity[1].

Synthesis of 2-Epiajmaline

Protocol for Stereoselective Reduction: To a solution of the hydroxydihydrosarpagine derivative in a suitable solvent, triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) are added. The reaction is stirred at room temperature until completion as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by chromatography to yield 2-epiajmaline[1].

Visualizations

Logical Workflow for the Synthesis of Ajmaline and Isoajmaline (B1239502) Precursors

The following diagram illustrates the logical relationship in the stereocontrolled synthesis of the key aldehyde precursors for both (+)-ajmaline and this compound.

Caption: Synthetic route to ajmaline and isoajmaline precursors.

Experimental Workflow for the Synthesis of 2-Epiajmaline

This diagram outlines the key steps in the synthesis of the 2-epiajmaline stereoisomer.

Caption: Key steps for the synthesis of 2-epiajmaline.

Conclusion

The chemical synthesis of this compound and its stereoisomers remains a challenging yet rewarding area of research. While the thermal isomerization of (+)-ajmaline provides a direct route to this compound, stereocontrolled total synthesis offers greater flexibility for analog design and SAR studies. The foundational work on the synthesis of the ajmaline framework provides a clear and adaptable blueprint for accessing various stereoisomers, including the precursor to this compound. Further research to delineate the precise conditions for the thermal isomerization and to complete the total synthesis of this compound from its C(20R)-aldehyde precursor will be invaluable to the fields of organic synthesis and medicinal chemistry. This guide serves as a technical starting point for researchers aiming to explore the rich chemical landscape of the ajmaline alkaloids.

References

The Serpent's Gift: A Technical Guide to the Discovery and History of Rauvolfia Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of Rauvolfia alkaloids. From its roots in ancient traditional medicine to its pivotal role in the development of modern psychopharmacology and antihypertensive therapies, the story of Rauvolfia is a compelling case study in natural product drug discovery. This document details the key scientific milestones, presents quantitative data on alkaloid yields and pharmacological activity, outlines detailed experimental protocols for extraction and analysis, and visualizes the critical pathways and workflows involved.

Historical Trajectory: From Ancient Remedy to Modern Medicine

The journey of Rauvolfia alkaloids from traditional use to pharmaceutical prominence is a multi-century narrative involving astute clinical observation and rigorous scientific investigation.

-

Ancient & Traditional Use : The plant Rauvolfia serpentina, known as "Sarpagandha" in Sanskrit, has been used for centuries in traditional Indian medicine to treat a wide range of ailments, including snakebites, insomnia, insanity, and high blood pressure.[1][2] Ancient Hindu manuscripts dating back to 1000 BCE mention the plant's therapeutic properties.[3] The plant's generic name, Rauvolfia, was coined in the 17th century by French botanist Charles Plumier to honor the 16th-century German physician and botanist Leonhard Rauwolf.[4][5][6]

-

Early Scientific Investigations in India : The first systematic scientific studies on Rauvolfia serpentina began in India in the 1930s.[7][8] In 1931, Indian physicians Gananath Sen and Kartik Chandra Bose published a paper on the plant's effectiveness in treating hypertension and insanity, marking its formal introduction to modern medicine.[9][10] During this period, Indian chemists Salimuzzaman Siddiqui and Rafat Husain Siddiqui successfully isolated a group of crystalline alkaloids, which they named ajmaline, ajmalinine, ajmalicine, serpentine, and serpentinine.[3][5][7] The Indian Council of Medical Research (ICMR) established an 'Indigenous Drugs Inquiry' under Lt. Col. R.N. Chopra, who, along with his colleagues, conducted extensive pharmacological studies on various alkaloids extracted from the plant.[3][7]

-

Isolation of Reserpine (B192253) and Western Introduction : The watershed moment in the history of Rauvolfia alkaloids occurred in 1952. A team at the Swiss pharmaceutical company Ciba, consisting of chemists Emil Schlittler and Johannes Müller, successfully isolated the principal alkaloid responsible for the plant's hypotensive and sedative effects.[11][12][13] This brilliant white crystalline compound was named reserpine .[11] The pharmacological characterization was conducted by Hugo Bein, who confirmed in animal studies that reserpine was the primary active principle.[9][11] The introduction of reserpine into Western medicine was significantly propelled by the work of American cardiologist Robert W. Wilkins, who published influential studies on its antihypertensive effects in the early 1950s, and psychiatrist Nathan Kline, who pioneered its use as a tranquilizer for psychiatric disorders.[9][11]

-

Elucidation of Mechanism and a New Era of Pharmacology : The discovery of reserpine's unique mechanism of action in the mid-1950s was a landmark event. Bernard Brodie and his team at the U.S. National Institutes of Health, including Arvid Carlsson (who would later win a Nobel Prize for his work on neurotransmitters), demonstrated that reserpine depletes monoamine neurotransmitters like norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576) from nerve endings by irreversibly blocking their storage in synaptic vesicles.[7][12][13][14] This discovery not only explained its therapeutic effects but also provided a powerful chemical tool to study the role of neurotransmitters in the brain, effectively launching the field of neuropsychopharmacology.[7]

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data regarding the alkaloid content, yields, and pharmacological activity of Rauvolfia alkaloids.

Table 1: Alkaloid Content in Rauvolfia Species and Plant Parts

| Plant Material | Alkaloid | Content (mg/g dry weight) | Reference |

| R. serpentina (Root) | Total Crude Alkaloids | 4.16 | [15] |

| R. serpentina (Leaf) | Total Crude Alkaloids | 2.17 | [15] |

| R. serpentina (Root) | Reserpine | 0.955 | [16] |

| R. serpentina (Root) | Ajmaline | 0.817 | [16] |

| R. serpentina (Root) | Yohimbine | 0.584 | [16] |

| R. serpentina (Root) | Ajmalicine | 0.440 | [16] |

| R. serpentina (Leaf) | Reserpine | 0.880 | [16] |

| R. serpentina (Leaf) | Ajmalicine | 0.753 | [16] |

| R. vomitoria (Leaf) | Reserpine | 25.23 | [4] |

| R. vomitoria (Leaf) | Yohimbine | 24.24 | [4] |

| R. tetraphylla (Leaf) | Serpentine | 25.19 | [4] |

| R. verticillata (Leaf) | Ajmaline | 20.28 | [4] |

Note: Alkaloid content can vary significantly based on geographical location, season of collection, and plant genetics.

Table 2: Clinical Efficacy of Reserpine in Refractory Hypertension (0.1 mg/day for 4 weeks)

| Blood Pressure Measurement | Mean Systolic Reduction (mmHg) | Mean Diastolic Reduction (mmHg) | Reference |

| Automated Office BP (AOBP) | 29.3 ± 22.2 | 22.0 ± 15.8 | [11][17] |

| 24-hour Ambulatory BP (ABP) | 21.8 ± 13.4 | 15.3 ± 9.6 | [11][17] |

| Awake (Daytime) ABP | 23.8 ± 11.8 | 17.8 ± 9.2 | [11][17] |

| Asleep (Nighttime) ABP | 21.5 ± 11.4 | 13.7 ± 6.4 | [11][17] |

Data from a proof-of-concept study in patients whose blood pressure was uncontrolled on ≥5 antihypertensive medications.[1][11][17]

Table 3: Comparative In Vitro Activity of Rauvolfia Alkaloids

| Alkaloid | Target | Activity (IC₅₀) | Reference |

| Reserpine | Acetylcholinesterase (AChE) | 1.7 µM | [18][19] |

| Reserpine | Butyrylcholinesterase (BuChE) | 2.8 µM | [18][19] |

| Ajmalicine | Acetylcholinesterase (AChE) | > 10 µM | [18][19] |

| Ajmalicine | Butyrylcholinesterase (BuChE) | > 10 µM | [18][19] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and pharmacological evaluation of Rauvolfia alkaloids, compiled from multiple sources.

Extraction and Isolation of Reserpine

The following protocol describes a common laboratory-scale procedure for the extraction and purification of reserpine from Rauvolfia serpentina roots.

Protocol Details:

-

Preparation : Air-dried roots of Rauvolfia serpentina are ground into a fine powder (e.g., 40-60 mesh).

-

Extraction : The root powder is subjected to percolation or Soxhlet extraction using 90-95% ethanol containing a small amount of acid (e.g., 0.1-0.5% hydrochloric acid) to facilitate alkaloid salt formation.[20]

-

Acid-Base Partitioning :

-

The alcoholic extract is concentrated under reduced pressure to a syrup.

-

The pH is adjusted to slightly alkaline (e.g., pH 8-9) with an ammonia solution.

-

This solution is then extracted multiple times with an immiscible organic solvent like chloroform or benzene.[17]

-

The combined organic extracts are then extracted with a dilute acidic solution (e.g., 0.5 N H₂SO₄) to transfer the protonated alkaloids into the aqueous phase.

-

The acidic aqueous layer is washed with ether to remove non-basic impurities.

-

The washed aqueous layer is then made alkaline again (pH 9.5-10) with ammonia, causing the free alkaloids to precipitate.[20]

-

-

Crude Alkaloid Collection : The precipitate (the crude alkaloid fraction) is collected by filtration, washed with water, and dried.

-

Column Chromatography :

-

The crude alkaloid powder is dissolved in a minimal amount of chloroform.

-

This solution is loaded onto a silica (B1680970) gel (60-120 mesh) column packed in chloroform.

-

The column is eluted with a gradient of increasing polarity, starting with pure chloroform and gradually adding methanol (e.g., 99:1, 98:2, 95:5 CHCl₃:MeOH).

-

Fractions are collected systematically.

-

-

Fraction Analysis and Purification :

-

The collected fractions are analyzed by Thin Layer Chromatography (TLC) on silica gel plates, using a mobile phase such as chloroform:methanol (97:3).[21] Spots are visualized under UV light (254 nm) and/or with Dragendorff's reagent.

-

Fractions showing a major spot corresponding to a pure reserpine standard are pooled.

-

The solvent from the pooled fractions is evaporated to dryness.

-

The resulting solid is recrystallized from a suitable solvent, such as methanol or acetone, to yield pure reserpine crystals.[17]

-

Structure Elucidation Methods

The structure of reserpine (C₃₃H₄₀N₂O₉) was originally determined through classical chemical degradation studies and later confirmed by modern spectroscopic techniques.[22]

-

UV-Vis Spectroscopy : Reserpine in ethanol exhibits a characteristic UV absorption maximum at approximately 268 nm, corresponding to the indole (B1671886) chromophore.[23]

-

Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for C=O stretching (from the ester groups) and N-H stretching (from the indole ring).

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry shows a molecular ion peak corresponding to the molecular weight of 608.68 g/mol . High-resolution mass spectrometry provides the exact molecular formula.[24][25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the assignment of all protons and carbons and confirming the complex pentacyclic structure and the stereochemistry of the molecule.[3][22][26]

Pharmacological Evaluation Protocols

This model induces a state of low-renin, salt-sensitive hypertension, which is relevant for studying certain forms of human hypertension.

-

Animal Preparation : Male Wistar or Sprague-Dawley rats (250-300g) are used.

-

Surgical Procedure : Under anesthesia (e.g., ketamine/xylazine), a unilateral nephrectomy (removal of one kidney, typically the left one) is performed through a flank incision.[2][15] This enhances the hypertensive effect.

-

Induction of Hypertension :

-

Post-surgery, the rats' drinking water is replaced with a 1% NaCl solution.[2][27]

-

Deoxycorticosterone acetate (B1210297) (DOCA) is administered, either via subcutaneous injection (e.g., 25-40 mg/kg twice weekly) or by subcutaneous implantation of a slow-release pellet.[2][15]

-

This treatment continues for 4-6 weeks, during which hypertension develops.

-

-

Drug Administration : Test compounds (e.g., reserpine dissolved in a suitable vehicle) are administered to the hypertensive rats, typically via oral gavage or intraperitoneal injection, for a specified treatment period. A control group receives the vehicle only.

-

Blood Pressure Measurement :

-

Systolic blood pressure is measured non-invasively using the tail-cuff method.[12][14][28]

-

The rat is placed in a restrainer, and a small cuff is placed around the base of the tail. The tail is often gently warmed to increase blood flow.

-

The cuff is inflated to occlude blood flow and then slowly deflated. A sensor (plethysmograph) distal to the cuff detects the return of the pulse, and the pressure at this point is recorded as the systolic blood pressure.[14]

-

Measurements are taken before and at multiple time points during the treatment period to assess the drug's effect.

-

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. A reduction in movement and an increase in time spent near the walls (thigmotaxis) can indicate sedative and anxiogenic effects, respectively, while anxiolytics typically increase exploration of the center.

-

Apparatus : A square arena (e.g., 40x40 cm) with walls high enough to prevent escape. The floor is divided into a grid of squares, typically distinguishing a central zone from a peripheral zone. The arena is often placed in a sound-attenuated room with consistent, dim lighting.[29][30]

-

Animal Preparation : Mice or rats are habituated to the testing room for at least 1-3 days prior to the experiment.[29][30]

-

Drug Administration : Animals are treated with the test compound (e.g., reserpine) or vehicle at a set time (e.g., 30-60 minutes) before the test.

-

Test Procedure :

-

Data Analysis : The software analyzes several parameters, including:

-

Total distance traveled : A measure of general locomotor activity. A significant decrease suggests a sedative effect.

-

Time spent in the center zone : A measure of anxiety-like behavior. Anxious animals tend to avoid the open center (thigmotaxis).

-

Number of entries into the center zone : Another measure of exploration and anxiety.

-

Rearing frequency : Vertical exploration, which can also be related to anxiety and activity levels.[6][31]

-

Mechanism of Action: The VMAT2 Blockade

The primary pharmacological action of reserpine, which accounts for both its antihypertensive and tranquilizing effects, is its ability to inhibit the vesicular monoamine transporter 2 (VMAT2).[14]

-

Neurotransmitter Storage : In a normal presynaptic neuron, monoamine neurotransmitters (dopamine, norepinephrine, serotonin) are synthesized in the cytoplasm. They are then actively transported into synaptic vesicles by VMAT2 for storage.

-

Reserpine's Action : Reserpine binds irreversibly to VMAT2, blocking the transporter's function.[14]

-

Depletion of Neurotransmitters : With VMAT2 blocked, monoamines can no longer be packaged into vesicles. The unprotected neurotransmitters remaining in the cytoplasm are then degraded by the enzyme monoamine oxidase (MAO).

-

Pharmacological Effect : This leads to a profound and long-lasting depletion of monoamine stores in the presynaptic terminal. When a nerve impulse arrives, there are few or no neurotransmitters to be released into the synapse.

-

In the peripheral sympathetic nervous system , the depletion of norepinephrine leads to reduced sympathetic tone, causing vasodilation and a decrease in heart rate and cardiac output, which collectively lower blood pressure.

-

In the central nervous system , the depletion of dopamine, norepinephrine, and serotonin is responsible for the sedative and tranquilizing (antipsychotic) effects.

-

Conclusion

The discovery and development of Rauvolfia alkaloids, particularly reserpine, represent a paradigm of ethnopharmacology translating into transformative modern therapeutics. The journey from the fields of India to the laboratories of Europe and America provided medicine with its first effective oral antihypertensive agent and a foundational tool for understanding chemical neurotransmission. While the use of reserpine has declined due to its side effect profile, its historical importance is undeniable. The methodologies developed for its isolation and analysis laid the groundwork for future natural product research, and its unique mechanism of action continues to be a subject of scientific interest. This guide serves as a comprehensive resource for professionals seeking to understand the scientific legacy and technical underpinnings of this remarkable class of natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. omicsonline.org [omicsonline.org]

- 3. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. QUANTITATIVE ANALYSIS OF BIOACTIVE ALKALOIDS IN RAUVOLFIA SPECIES [ebrary.net]

- 5. CN102627641A - Method for extracting multiple alkaloids from rauvolfia vomitoria - Google Patents [patents.google.com]

- 6. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kentscientific.com [kentscientific.com]

- 13. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]

- 14. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistryjournal.in [chemistryjournal.in]

- 17. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. CN104095893A - Extraction method of total alkaloids from rauwolfia - Google Patents [patents.google.com]

- 21. scialert.net [scialert.net]

- 22. Reserpine | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Reserpine [webbook.nist.gov]

- 25. lcms.cz [lcms.cz]

- 26. Reserpine(50-55-5) 1H NMR spectrum [chemicalbook.com]

- 27. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 30. MPD: JaxCC1: project protocol [phenome.jax.org]

- 31. researchgate.net [researchgate.net]

Pharmacological Profile of (+)-Isoajmaline: An Analysis of Available Data

Executive Summary

(+)-Isoajmaline is a stereoisomer of ajmaline (B190527), an alkaloid originally isolated from the roots of Rauvolfia serpentina. Ajmaline is recognized for its potent effects on cardiac ion channels, primarily acting as a sodium channel blocker. This activity underlies its classification as a Class Ia antiarrhythmic drug. However, the pharmacological profile of this compound remains largely uncharacterized. An in-silico study has suggested this compound as a potential inhibitor of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, though this has not been experimentally validated. Due to the principle of stereoselectivity in pharmacology, where different stereoisomers of a molecule can exhibit markedly different biological activities, the pharmacological profile of ajmaline cannot be directly extrapolated to this compound. This document will present the detailed pharmacology of ajmaline to provide a foundational understanding of the potential activities of its isomer, while clearly delineating the current knowledge gap regarding this compound.

Pharmacological Profile of Ajmaline (as a surrogate for this compound)

The primary mechanism of action of ajmaline is the blockade of voltage-gated sodium channels in cardiomyocytes, which slows the upstroke of the cardiac action potential and prolongs the effective refractory period.[1] This is the basis for its use in the management of cardiac arrhythmias.

Ion Channel Activity

Ajmaline exhibits a broad spectrum of activity on various cardiac ion channels. The available quantitative data for ajmaline is summarized in the tables below.

Table 1: Ajmaline Inhibition of Cardiac Sodium and Potassium Channels

| Channel Type | Experimental System | IC50 Value | Reference |

| hERG (Kv11.1) Potassium Channel | HEK cells | 1.0 µM | [2] |

| Transient Outward Current (Ito) | Canine Ventricular Myocytes | 216 µM | [3] |

Table 2: Ajmaline Effects on Cardiac Electrophysiological Parameters

| Parameter | Effect | Experimental Model | Reference |

| Action Potential Duration | Shortening of Plateau | Isolated Purkinje Fibres | [4] |

| Conduction Velocity | Marked Depression | Isolated Purkinje Fibres | [4] |

| Chronotropic Effect | Negative | Sinus Node and Purkinje Fibres | [4] |

Receptor Binding Affinity

There is a lack of comprehensive studies detailing the receptor binding profile of ajmaline at various neurotransmitter and hormone receptors. Its primary pharmacological effects are considered to be mediated through direct ion channel interactions rather than receptor modulation.

Enzyme Inhibition

While an in-silico study predicted that isoajmaline (B1239502) could inhibit HMG-CoA reductase, experimental data on the enzyme inhibition profile of either ajmaline or this compound is scarce.[5] One study on extracts from Rauvolfia serpentina reported moderate anticholinesterase activity from a different isolated compound, but not from isoajmaline itself.[6]

Signaling Pathways Modulated by Ajmaline

The primary signaling pathway affected by ajmaline is the electrical signaling cascade of the cardiac action potential. By blocking sodium and potassium channels, ajmaline directly modulates the flow of ions across the cardiomyocyte membrane, thereby altering the shape and duration of the action potential.

Caption: Mechanism of Ajmaline's Antiarrhythmic Action.

Experimental Protocols

Due to the absence of specific experimental data for this compound, detailed, validated protocols for this compound cannot be provided. However, standard methodologies for assessing the pharmacological profile of a novel compound are outlined below.

General Radioligand Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity of a test compound to a specific receptor.

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.

Caption: General Workflow for Radioligand Binding Assays.

General Patch-Clamp Electrophysiology Protocol

This protocol outlines the general steps for assessing the effect of a compound on ion channel activity.

-

Cell Preparation: Single cells expressing the ion channel of interest are isolated and placed in a recording chamber on a microscope.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution and positioned over the cell membrane.

-

Giga-seal Formation: A high-resistance seal (a "giga-seal") is formed between the micropipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the entire cell.

-

Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage, and the ionic currents flowing through the channels are recorded.

-

Drug Application: The test compound is applied to the cell, and any changes in the ionic currents are measured.

-

Data Analysis: The data is analyzed to determine the effect of the compound on the ion channel's function, including parameters like IC50 for channel block.

Conclusion and Future Directions

The pharmacological profile of this compound remains a significant knowledge gap in the field of alkaloid pharmacology. While the well-documented antiarrhythmic properties of its stereoisomer, ajmaline, provide a potential starting point for investigation, the principle of stereoselectivity necessitates direct experimental evaluation of this compound. Future research should prioritize:

-

In-vitro receptor binding screening: To determine the binding affinities of this compound across a broad range of CNS and cardiovascular receptors.

-

Electrophysiological studies: To characterize the effects of this compound on a panel of cardiac and neuronal ion channels, including voltage-gated sodium, potassium, and calcium channels.

-

Enzyme inhibition assays: To validate the in-silico prediction of HMG-CoA reductase inhibition and to screen for activity against other relevant enzymes, such as cholinesterases and cytochrome P450 isoforms.

-

Comparative studies: To directly compare the pharmacological profiles of this compound and ajmaline to understand the influence of stereochemistry on their biological activity.

A thorough investigation of the pharmacological profile of this compound is crucial to unlock its potential therapeutic applications and to understand its safety profile.

References

- 1. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological effects of ajmaline in isolated cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Ajmaline-type Alkaloid from the Roots of Rauvolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of (+)-Isoajmaline on ion channels

An In-Depth Technical Guide to the Mechanism of Action of (+)-Isoajmaline on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, often referred to as ajmaline (B190527), is a Class Ia antiarrhythmic agent recognized for its complex interactions with multiple ion channels. Primarily known as a sodium channel blocker, its electrophysiological profile is nuanced, involving significant effects on various potassium and calcium channels. This multi-target action underlies both its therapeutic efficacy in treating cardiac arrhythmias and its potential for proarrhythmic events. This technical guide provides a detailed examination of the mechanism of action of this compound on key cardiac ion channels, presents quantitative data on its blocking potency, outlines standard experimental protocols for its study, and visualizes its functional interactions and the workflows used to investigate them.

Core Mechanism of Action at the Ion Channel Level

This compound exerts its effects by directly binding to and blocking the pores of several voltage-gated ion channels. This blockade is often state-dependent, meaning the drug's affinity for the channel can vary depending on whether the channel is in a rested, open, or inactivated state.[1] primary consequence of its multi-channel blockade is a modulation of the cardiac action potential.

1.1. Sodium (Na+) Channel Blockade

principal antiarrhythmic effect of this compound stems from its blockade of fast voltage-gated sodium channels (INa).[2] By inhibiting these channels, it reduces the influx of sodium during Phase 0 of the cardiac action potential.[2] This action leads to two critical electrophysiological changes:

-

Decreased Rate of Depolarization: rate of rise of the action potential (Vmax) is reduced.

-

Slowed Conduction Velocity: speed at which electrical impulses propagate through cardiac tissue is slowed.[2]

se effects are crucial for suppressing arrhythmias caused by re-entrant circuits.[2] Studies on amphibian skeletal muscle fibers have shown that ajmaline blocks INa with a half-maximal inhibitory concentration (IC50) of 23.2 μM.[3] Furthermore, ajmaline can induce a hyperpolarizing shift in the voltage-dependence of both activation and inactivation of sodium channels, altering their gating properties.[3]

1.2. Potassium (K+) Channel Blockade

This compound is a potent blocker of multiple types of potassium channels, which contributes significantly to the prolongation of the action potential duration (APD) and the effective refractory period (ERP).[2]

-

hERG (IKr) Channels: Blockade of the human ether-a-go-go-related gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr), is a key action of ajmaline.[4] This inhibition delays cardiac repolarization (Phase 3 of the action potential), leading to QT interval prolongation on an electrocardiogram (ECG).[4] Ajmaline has been shown to block hERG channels with high potency, exhibiting an IC50 of 1.0 μM in Human Embryonic Kidney (HEK) cells.[4] block is state-dependent, primarily affecting channels in the open state.[4]

-

Voltage-Gated K+ Channels (IK, IKur, Ito): Ajmaline also inhibits other potassium currents.

-

In skeletal muscle, it blocks outward K+ currents (IK) with a higher potency (IC50 of 9.2 μM) than Na+ channels in the same preparation.[3]

-

It inhibits the ultra-rapid delayed rectifier current (IKur), mediated by Kv1.5 channels, with an IC50 of 1.70 μM.[5]

-

transient outward current (Ito), mediated by Kv4.3 channels, is also blocked with an IC50 of 2.66 μM.[5]

-

1.3. Calcium (Ca2+) Channel Effects

While less pronounced than its effects on sodium and potassium channels, this compound also influences L-type calcium channels.[2] This interaction can contribute to its overall electrophysiological profile, though it is considered a secondary effect.

Quantitative Data Summary

blocking potency of this compound varies depending on the ion channel subtype and the experimental system used for its measurement. following table summarizes key quantitative data from electrophysiological studies.

| Ion Channel Current | Channel Subtype(s) | Preparation | IC50 Value | Hill Coefficient (h) | Reference |

| INa | Voltage-gated Na+ | Amphibian Skeletal Muscle | 23.2 μM | 1.21 | [3] |

| IK | Voltage-gated K+ | Amphibian Skeletal Muscle | 9.2 μM | 0.87 | [3] |

| IKr | hERG (Kv11.1) | HEK Cells | 1.0 μM | - | [4] |

| IKr | hERG (Kv11.1) | Xenopus Oocytes | 42.3 μM | - | [4] |

| IKur | Kv1.5 | Mammalian Cell Line | 1.70 μM | - | [5] |

| Ito | Kv4.3 | Mammalian Cell Line | 2.66 μM | - | [5] |

Key Experimental Protocols

characterization of this compound's effects on ion channels is predominantly achieved through voltage-clamp electrophysiology, with the whole-cell patch-clamp technique being the gold standard.[6]

3.1. Whole-Cell Voltage-Clamp Protocol

This protocol allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.[7][8]

A. Materials and Reagents:

-

Cell Preparation: Cultured cells expressing the ion channel of interest (e.g., HEK-293 or CHO cells) or isolated primary cells (e.g., cardiomyocytes).

-

Extracellular (Bath) Solution (ACSF): A buffered physiological salt solution designed to mimic the extracellular environment. A typical composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[6]

-

Intracellular (Pipette) Solution: A solution designed to mimic the intracellular ionic environment. A typical potassium-based solution is (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, and 40 HEPES, with pH adjusted to 7.2.[9]

-

This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO or water) and diluted to final concentrations in the extracellular solution.

B. Equipment Setup:

-

Inverted Microscope

-

Anti-vibration Table and Faraday Cage

-

Micromanipulator

-

Patch-Clamp Amplifier and Digitizer

-

Data Acquisition Software (e.g., pCLAMP)

-

Perfusion System for solution and drug application

-

Pipette Puller for fabricating glass micropipettes

C. Step-by-Step Procedure:

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 3-7 MΩ when filled with intracellular solution.[6][9]

-

Cell Plating: Plate cells on glass coverslips in a recording chamber mounted on the microscope stage.

-

Perfusion: Begin continuous perfusion of the recording chamber with extracellular solution at a rate of approximately 1.5-2 mL/min.[6][9]

-

Pipette Positioning: Fill a micropipette with intracellular solution and mount it on the micromanipulator. Under positive pressure, lower the pipette towards a target cell.[10]

-

Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle negative suction to form a high-resistance "gigaohm" seal (resistance >1 GΩ) between the pipette tip and the cell membrane.[10]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell's interior.[10]

-

Voltage-Clamp Recording:

-

Drug Application: After obtaining a stable baseline recording, switch the perfusion system to an extracellular solution containing the desired concentration of this compound.

-

Data Acquisition: Record the ionic currents in the presence of the drug until a steady-state effect is reached.

-

Washout: Switch the perfusion back to the control extracellular solution to observe the reversibility of the drug's effect.

-

Data Analysis: Analyze the recorded currents to determine the percentage of block, IC50 value, and any changes in channel gating kinetics.

Visualizations: Pathways and Workflows

Diagram 1: Mechanism of Action Pathway

Caption: Logical pathway of this compound's multi-channel blockade.

Diagram 2: Experimental Workflow

Caption: Workflow for a whole-cell patch-clamp experiment.

References

- 1. Antiarrhythmic drugs and cardiac ion channels: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 3. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 9. axolbio.com [axolbio.com]

- 10. Patch Clamp Protocol [labome.com]

- 11. Virtual Labs [virtual-labs.github.io]

An In-depth Technical Guide on (+)-Isoajmaline as a Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-isoajmaline, a Class Ia antiarrhythmic agent, focusing on its primary mechanism of action as a voltage-gated sodium channel blocker. While its principal therapeutic effects are derived from sodium channel modulation, this document also explores its significant interactions with other ion channels, which contribute to its overall pharmacological profile and potential side effects. The guide includes quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for professionals in drug discovery and development.

Mechanism of Action

This compound's primary antiarrhythmic effect stems from its inhibition of voltage-gated sodium channels (NaV) in myocardial cells.[1] By blocking these channels, it reduces the influx of sodium ions (I_Na) during Phase 0 of the cardiac action potential.[1] This action decreases the maximum rate of depolarization (Vmax), thereby slowing the conduction velocity of electrical impulses through the myocardium.[1]

Beyond simple pore blockade, the interaction is complex and state-dependent. Ajmaline (B190527) and its derivatives interact preferentially with the open and inactivated states of the sodium channel.[2] The binding site is suggested to be located in the inner mouth of the channel, with potential interactions involving the S4 voltage-sensing segment.[2][3] This state-dependent binding contributes to its use-dependent effects, where the block becomes more pronounced at higher heart rates.

While classified as a sodium channel blocker, ajmaline's effects are not entirely selective. It is a multi-ion channel blocker, exhibiting inhibitory actions on various potassium (K+) and calcium (Ca2+) channels.[3][4] It has been shown to inhibit the transient outward potassium current (I_to), the human ether-a-go-go-related gene (HERG) potassium channels, and L-type calcium currents (I_Ca-L) in cardiac cells.[3][5] This multi-channel activity is crucial to understanding its complete electrophysiological profile, including its efficacy in unmasking Brugada Syndrome and its potential for proarrhythmic side effects.[3][4]

Signaling Pathway and Electrophysiological Effect

// Pathway connections Depol [label="Membrane\nDepolarization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Depol -> Resting [label="Activates"]; Resting -> Open [dir=both]; Open -> Inactivated; Inactivated -> Resting [label="Repolarization"];

Open -> ReducedNa [style=invis]; // for layout Isoajmaline -> Open [label="Blocks", color="#EA4335", fontcolor="#EA4335"]; Isoajmaline -> Inactivated [label="Blocks (preferentially)", color="#EA4335", fontcolor="#EA4335"];

Open -> ReducedNa [style=dashed, arrowhead=none]; Inactivated -> ReducedNa [style=dashed, arrowhead=none]; ReducedNa -> SlowedDepol; SlowedDepol -> SlowedCond; SlowedDepol -> ProlongedAP;

{rank=same; Isoajmaline; Open; Inactivated;} } .dot Caption: Mechanism of this compound on Sodium Channel Gating.

Quantitative Data

The following tables summarize the quantitative effects of ajmaline on various ion channels and action potential parameters as determined by electrophysiological studies.

Table 1: Inhibitory Concentrations (IC50) of Ajmaline

| Target Ion Current | Preparation | IC50 Value (µM) | Hill Coefficient (h) | Reference(s) |

| Sodium Current (I_Na) | Amphibian Skeletal Muscle | 23.2 | 1.21 | [6][7] |

| Potassium Current (I_K) | Amphibian Skeletal Muscle | 9.2 | 0.87 | [6][7] |

| Transient Outward K+ Current (I_to) | Rat Ventricular Myocytes | 216 | N/A | [8] |

N/A: Not Available in the cited literature.

Table 2: Concentration-Dependent Effects on Channel Gating and Action Potential

| Parameter | Concentration (µM) | Effect | Preparation | Reference(s) |

| Peak Sodium Current (I_Na) | 1 - 3 | ~5% reduction | Amphibian Skeletal Muscle | [6][7] |

| Outward Potassium Current (I_K) | 1 - 3 | ~20% reduction | Amphibian Skeletal Muscle | [6][7] |

| Na+ Channel Activation/Inactivation | 25 | ~10 mV hyperpolarizing shift | Amphibian Skeletal Muscle | [6][7] |

| Action Potential Threshold | 10 | Increased | Amphibian Skeletal Muscle | [6][7] |

Experimental Protocols

The gold-standard method for characterizing the activity of ion channel modulators like this compound is the patch-clamp technique .[9][10] Specifically, the whole-cell configuration, in both voltage-clamp and current-clamp modes, allows for detailed investigation of drug effects on ionic currents and cellular membrane potential, respectively.[11]

Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade

This protocol provides a generalized methodology for evaluating a compound's effect on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary excitable cells (e.g., cardiomyocytes, neurons).

A. Cell Preparation and Solutions:

-

Cell Culture: Plate cells expressing the target sodium channel subtype (e.g., NaV1.5) onto glass coverslips 24-48 hours before the experiment.[12]

-

External Solution (aCSF): Prepare artificial cerebrospinal fluid or a similar physiological saline solution. A typical composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[9] Continuously bubble the solution with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution: Prepare a solution to mimic the intracellular environment. A typical composition is (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.4 CaCl2.[10] Filter the solution through a 0.2 µm filter.

B. Electrode and Recording Setup:

-

Micropipette Fabrication: Pull borosilicate glass capillaries using a micropipette puller to create electrodes with a resistance of 3-7 MΩ when filled with the internal solution.[11]

-

Setup: Mount the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.[11]

-

Electrode Filling: Fill a micropipette with the internal solution and mount it onto the micromanipulator.[10]

C. Recording Procedure:

-

Seal Formation: Under visual control, carefully approach a target cell with the micropipette tip while applying slight positive pressure.[10] Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance seal (>1 GΩ), known as a "gigaseal."[10]

-

Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[9]

D. Voltage-Clamp Recordings:

-

Holding Potential: Clamp the cell's membrane potential at a hyperpolarized level (e.g., -90 mV to -120 mV) to ensure most sodium channels are in the resting, closed state.

-

Tonic Block Protocol: Elicit sodium currents (I_Na) by applying brief depolarizing voltage steps (e.g., to -10 mV for 20-40 ms) at a low frequency (e.g., 0.1 Hz).[13] After obtaining a stable baseline recording, perfuse the chamber with this compound and record the reduction in peak current amplitude to determine tonic block.

-

Inactivated-State Block Protocol: To assess the affinity for the inactivated state, modify the protocol to include a long depolarizing prepulse (e.g., to -30 mV for 500-1000 ms) to accumulate channels in the inactivated state before the test pulse.[13]

-